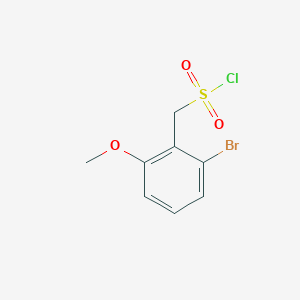
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride, also known as BMSC, is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that is primarily used as a reagent for the synthesis of various organic compounds.
Mecanismo De Acción
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride acts as a sulfonylating agent, which means that it can add a sulfonyl group (-SO2Cl) to a molecule. This reaction is typically carried out in the presence of a base such as pyridine. The sulfonyl group can then be used as a functional group for further chemical reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride. However, it is known that (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride can react with various functional groups such as amines, alcohols, and thiols. This reactivity makes (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride a useful reagent for the synthesis of various organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride has several advantages as a reagent for lab experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. It is also a versatile reagent that can be used in the synthesis of various organic compounds.
However, there are also limitations to the use of (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride. It is a reactive compound that can be hazardous if not handled properly. It is also relatively expensive compared to other reagents that are commonly used in organic synthesis.
Direcciones Futuras
There are several future directions for the use of (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride in scientific research. One potential application is in the synthesis of new antimicrobial compounds. (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride could be used as a starting material for the synthesis of sulfonamides with improved antimicrobial properties.
Another potential application is in the synthesis of new herbicides and antidiabetic drugs. (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride could be used in the synthesis of sulfonylureas with improved efficacy and reduced side effects.
Conclusion
In conclusion, (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride is a useful reagent for the synthesis of various organic compounds. It has several advantages as a reagent but also has limitations that need to be considered when using it in lab experiments. There are several future directions for the use of (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride in scientific research, particularly in the synthesis of new antimicrobial compounds, herbicides, and antidiabetic drugs.
Métodos De Síntesis
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride can be synthesized by reacting 2-bromo-6-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction yields (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride as a white solid with a melting point of 102-104°C.
Aplicaciones Científicas De Investigación
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride is primarily used as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of sulfonamides, which are a class of compounds that have antimicrobial properties. (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride is also used in the synthesis of other organic compounds such as sulfonylureas, which are used as herbicides and antidiabetic drugs.
Propiedades
IUPAC Name |
(2-bromo-6-methoxyphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c1-13-8-4-2-3-7(9)6(8)5-14(10,11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISAHVNOUOGYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

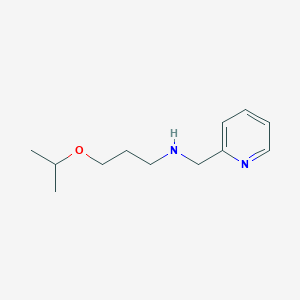
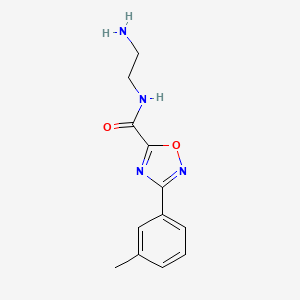
![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950053.png)
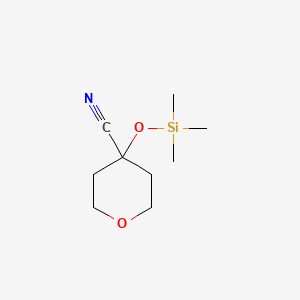
![1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2950057.png)
![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)
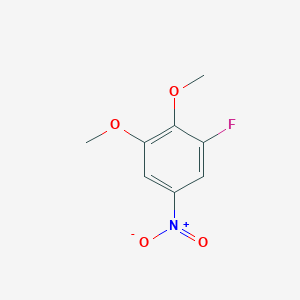
![1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2950062.png)
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2950064.png)
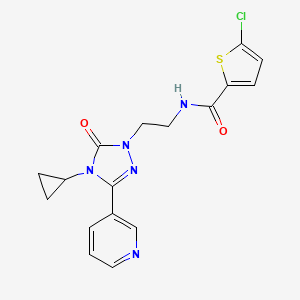



![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2950074.png)